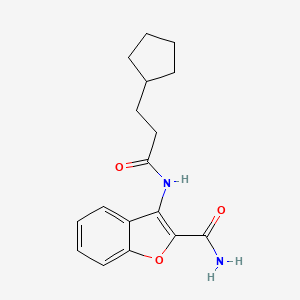

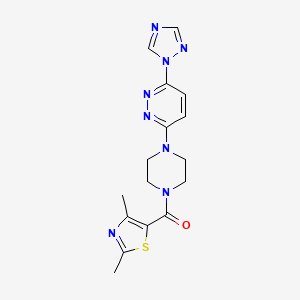

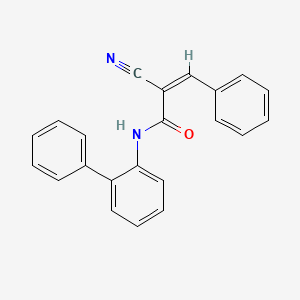

![molecular formula C8H5BrClNS B3009351 3-Bromo-2-chlorobenzo[b]thiophen-5-amine CAS No. 1935534-79-4](/img/structure/B3009351.png)

3-Bromo-2-chlorobenzo[b]thiophen-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-Bromo-2-chlorobenzo[b]thiophen-5-amine is a derivative of benzo[b]thiophene, which is a heterocyclic compound. The structure of benzo[b]thiophene derivatives has been extensively studied due to their interesting chemical properties and potential biological activities. These compounds are known for their applications in pharmaceutical chemistry, particularly as allosteric enhancers of the A1 adenosine receptor .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves the introduction of various substituents to the thiophene nucleus. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has been reported, where modifications at the 5-position of the thiophene ring significantly affect the activity of the compounds . Additionally, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines has been explored, leading to the formation of N-substituted amino derivatives through aromatic nucleophilic substitution, which can be useful for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be characterized using spectroscopic techniques. For example, the unexpected structure of N-substituted 2-amino-3-nitrobenzo[b]thiophenes has been determined through such methods . The crystal structures of related compounds, such as 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, have been analyzed, revealing hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions, including the Beckmann rearrangement, nitration, and reactions with nucleophiles. The Beckmann rearrangement of oximes derived from these compounds has been reported, leading to the formation of amides and nitriles . Bromination and nitration reactions of dibromobenzo[b]thiophen derivatives have also been studied, yielding products with different substitution patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by the substituents on the thiophene ring. The introduction of halogens, such as bromine and chlorine, can affect the reactivity and electronic properties of the compound. For example, the presence of a 5-methyl group in 2,3-dibromo-5-methylbenzo[b]thiophen has been shown to increase the proportion of 4-substituted products during bromination and nitration reactions . The crystallographic analysis of related compounds provides insights into their solid-state properties, including hydrogen bonding patterns and molecular conformations .

科学的研究の応用

Chemical Reactions and Synthesis

The study of 3-Bromo-2-chlorobenzo[b]thiophen-5-amine is primarily focused on its chemical reactions and potential applications in synthesis. For example, research has explored the reactions of related benzo[b]thiophen compounds with various amines, leading to novel aromatic nucleophilic substitution with rearrangement. This has implications for the synthesis of complex organic compounds, potentially useful in various chemical industries (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Pharmaceutical Applications

While avoiding details about drug use and dosage, it's notable that derivatives of benzo[b]thiophen, like 3-Bromo-2-chlorobenzo[b]thiophen-5-amine, have been studied for their potential pharmacological properties. Research in this area has focused on synthesizing and characterizing various derivatives, exploring their chemical properties, and assessing their potential as pharmacologically active compounds (Chapman, Clarke, Gore, & Sharma, 1971).

Development of Novel Organic Compounds

The compound's utility in developing novel organic compounds, especially those with potential applications in materials science and pharmaceuticals, is a key area of interest. Studies have demonstrated various methods to synthesize and modify benzo[b]thiophen derivatives, expanding the range of potential applications for these chemicals in various industrial and research contexts (Shanta, Scrowston, & Twigg, 1967).

Catalytic Processes

There's also interest in the role of such compounds in catalytic processes. Studies on similar compounds have shown their potential in catalyzed amination reactions, which are crucial in organic synthesis. This research paves the way for the development of more efficient and selective catalytic processes in organic chemistry (Ji, Li, & Bunnelle, 2003).

Safety And Hazards

特性

IUPAC Name |

3-bromo-2-chloro-1-benzothiophen-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNS/c9-7-5-3-4(11)1-2-6(5)12-8(7)10/h1-3H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPZYZLOLKJPCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=C(S2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chlorobenzo[b]thiophen-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

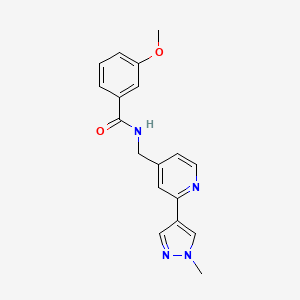

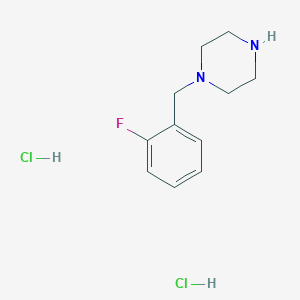

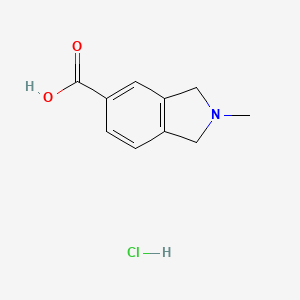

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)

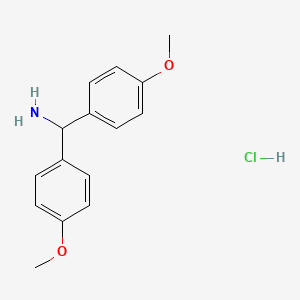

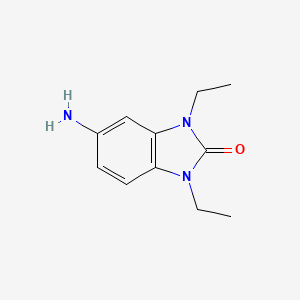

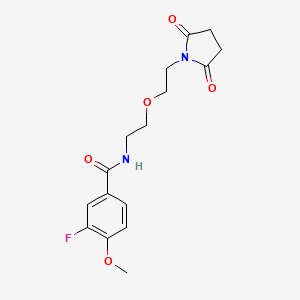

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009285.png)

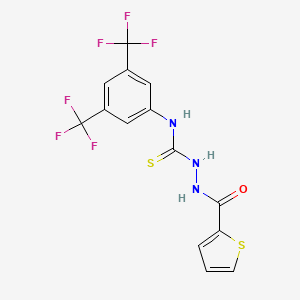

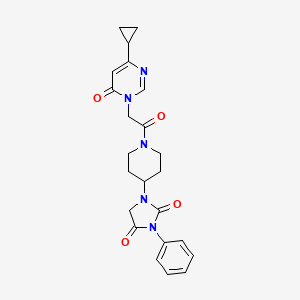

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)